molecular formula C12H16N2O4S B3015152 (5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1795442-30-6

(5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B3015152
CAS No.: 1795442-30-6
M. Wt: 284.33
InChI Key: NUKPGIRCBTVFLY-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a methanone derivative featuring two distinct heterocyclic moieties:

  • 5-Cyclopropylisoxazole: A five-membered aromatic ring containing oxygen and nitrogen, substituted with a cyclopropyl group at position 3. Isoxazoles are known for their metabolic stability and role in medicinal chemistry due to their hydrogen-bonding capacity and electronic properties.
  • 3-(Methylsulfonyl)pyrrolidine: A five-membered saturated ring with a sulfonyl group at position 2.

Its design parallels cannabinoid analogs (e.g., pyrrole-derived ligands) and heterocyclic methanones with reported antiradical or receptor-binding activity .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-19(16,17)9-4-5-14(7-9)12(15)10-6-11(18-13-10)8-2-3-8/h6,8-9H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKPGIRCBTVFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N2O3SC_{12}H_{16}N_{2}O_{3}S. Its structure features:

  • A cyclopropyl group attached to an isoxazole ring.
  • A pyrrolidine moiety substituted with a methylsulfonyl group.
  • A carbonyl functional group linked to the pyrrolidine.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antitumor , anti-inflammatory , and antimicrobial effects. Below are detailed findings from various studies.

Antitumor Activity

Studies have shown that derivatives of isoxazole compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating similar compounds, the IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO, PC-3, and HeLa . The specific activity of this compound against these lines remains to be fully characterized but suggests potential for further investigation.

Anti-inflammatory Activity

Compounds with isoxazole structures have been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses . The specific mechanisms through which this compound exerts its anti-inflammatory effects require further elucidation.

Antimicrobial Activity

In vitro studies have suggested that isoxazole derivatives may also exhibit antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

The precise mechanism of action for this compound is not fully understood; however, it is hypothesized that the compound interacts with specific biological targets involved in cell signaling pathways related to inflammation and tumor growth. The cyclopropyl and isoxazole groups may play a crucial role in modulating these interactions.

Case Studies and Experimental Findings

  • Cytotoxicity Assays : In a study evaluating similar compounds, the cytotoxic effects were measured using the MTS assay across multiple cancer cell lines. The most potent derivatives demonstrated significant inhibition rates, suggesting that modifications to the isoxazole structure can enhance biological activity .
  • Anti-inflammatory Studies : Experimental models have indicated that isoxazole derivatives can reduce levels of inflammatory markers in vitro. Future studies should focus on animal models to assess the therapeutic efficacy of this compound in vivo.

Data Summary Table

Biological ActivityObserved EffectsReference
AntitumorIC50 values between 49.79 µM - 113.70 µM
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEfficacy against various bacterial strains

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Moieties

The compound’s isoxazole and pyrrolidine rings differentiate it from related structures:

Compound Core Heterocycles Key Substituents Reported Activity Reference
Target Compound Isoxazole + Pyrrolidine Cyclopropyl, Methylsulfonyl Hypothetical receptor modulation N/A
Pyrazole-Thiophene Methanones (7a, 7b) Pyrazole + Thiophene Amino, Hydroxy, Cyano/Ethyl Carboxylate Anticancer (synthesis focus)
Pyrrole-Derived Cannabinoids Pyrrole + Morpholinoethyl Variable side chains Lower CB1 affinity vs. indoles
Pyrazole-Triazole Derivatives Pyrazole + Triazole Methyl, Phenyl, Thiol Antira dical activity

Key Findings :

  • Isoxazole vs. Pyrazole/Indole: Isoxazoles exhibit greater metabolic stability compared to pyrroles, which are prone to oxidation. Indole derivatives (e.g., cannabinoids) show higher CB1 receptor affinity than pyrrole analogs, suggesting heterocycle electronics critically influence binding .
  • Pyrrolidine vs. Morpholinoethyl: In cannabinoids, replacing morpholinoethyl with simpler cyclic amines (e.g., pyrrolidine) retains activity if side-chain length is optimized (4–6 carbons). The target compound’s pyrrolidine with a sulfonyl group may mimic this interaction while enhancing solubility .

Substituent Effects

A. Methylsulfonyl Group
  • This contrasts with morpholinoethyl groups in cannabinoids, which rely on ether oxygen interactions .
  • Comparison : Sulfonyl-containing compounds (e.g., sulfonamides) often exhibit improved pharmacokinetics over morpholine derivatives due to reduced basicity and enhanced water solubility.
B. Cyclopropyl Substituent
  • This feature is absent in ’s thiophene-based methanones, which prioritize planar aromatic systems .

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